molecular formula C12H17N3O3Si B038508 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole CAS No. 113306-55-1

1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole

Cat. No. B038508
M. Wt: 279.37 g/mol
InChI Key: BJUJSLXVBATBSB-UHFFFAOYSA-N
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Description

“1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole” is a chemical compound with the molecular formula C12H17N3O3Si . It has a molecular weight of 279.37 . It is used as a derivatization agent for proteomics research .


Synthesis Analysis

The synthesis of “1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole” (Teoc-OBt) and “1-[2-(Trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione” (Teoc-OSu) in high yields has been reported . Both compounds are crystalline compounds that react with amino acids under Schotten-Baumann conditions to produce Teoc-amino acids in high yields .


Molecular Structure Analysis

The molecular structure of “1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole” is represented by the formula C12H17N3O3Si .


Chemical Reactions Analysis

“1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole” reacts with amino acids under Schotten-Baumann conditions to produce Teoc-amino acids in high yields .


Physical And Chemical Properties Analysis

“1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole” is a crystalline compound . It has a molecular weight of 279.37 .

Scientific Research Applications

As mentioned earlier, “1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole” is often used as a derivatization agent in proteomics research . Derivatization agents are used to modify the chemical structure of proteins to make them more amenable to analysis by techniques such as mass spectrometry.

Future Directions

The use of “1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole” in peptide synthesis is promising . The synthesis of nine new Teoc-amino acid derivatives has been reported . This suggests potential future directions in the field of peptide synthesis.

properties

IUPAC Name

benzotriazol-1-yl 2-trimethylsilylethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3Si/c1-19(2,3)9-8-17-12(16)18-15-11-7-5-4-6-10(11)13-14-15/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUJSLXVBATBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)ON1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551926
Record name 1-({[2-(Trimethylsilyl)ethoxy]carbonyl}oxy)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole

CAS RN

113306-55-1
Record name 1-({[2-(Trimethylsilyl)ethoxy]carbonyl}oxy)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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